4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Description
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three methyl groups (positions 2, 5, and 6) and a piperazine ring linked to a 3-methoxyphenyl group. The piperazine moiety is a common pharmacophore in bioactive molecules, often influencing receptor binding and pharmacokinetics.
Properties
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-14(2)19-15(3)20-18(13)22-10-8-21(9-11-22)16-6-5-7-17(12-16)23-4/h5-7,12H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOGGQSGGSKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=CC=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Formation of Trimethylpyrimidine Moiety: The final step involves the formation of the trimethylpyrimidine moiety through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of demethylated derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinoline-Based Piperazine Derivatives ()
describes quinoline-piperazine hybrids (D6–D12) with a benzamide-hydroxamic acid scaffold. Key comparisons include:
Structural Differences :
- Core Heterocycle: The target compound uses a pyrimidine ring, whereas D6–D12 feature a quinoline core. Quinoline’s extended aromatic system may enhance π-π stacking in receptor binding compared to pyrimidine’s compact structure.
- Substituent Positioning: The target’s 3-methoxyphenyl group is directly attached to piperazine, while in D11, the 3-methoxyphenyl is part of a quinoline-4-carbonyl-piperazine linkage.
Physicochemical Properties :
- Melting Points: D6–D12 derivatives exhibit melting points ranging from 168–245°C, influenced by polar substituents (e.g., trifluoromethyl in D7: 215–217°C).
- NMR Profiles : The 3-methoxyphenyl group in D11 shows characteristic $ ^1H $ NMR signals at δ 3.83 ppm (OCH$_3$) and aromatic protons at δ 6.78–7.29 ppm. Similar shifts are expected in the target compound, though methyl groups on pyrimidine (δ 2.1–2.5 ppm) would dominate its $ ^1H $ spectrum .
Table 1: Key Data for Quinoline Derivatives (D6–D12)
| Compound | Substituent (R) | Melting Point (°C) | Notable $ ^1H $ NMR Shifts (δ, ppm) |
|---|---|---|---|
| D11 | 3-Methoxyphenyl | 198–200 | 3.83 (OCH$_3$), 6.78–7.29 (Ar-H) |
| D7 | 4-Trifluoromethyl | 215–217 | 7.69–7.72 (Ar-H) |
| D8 | 3-Chlorophenyl | 202–204 | 7.41–7.52 (Ar-H) |
Thiazole-Piperazine Hybrids ()
highlights thiazole-piperazine derivatives (e.g., 10k) with urea and ester functionalities.
Structural Contrasts :
- Heterocycle and Linkers : The target compound lacks the thiazole and urea motifs seen in 10k. Instead of an ester-terminated piperazine (as in 10k), the target’s piperazine is directly coupled to pyrimidine, simplifying the structure.
- Substituent Effects : The 3-methoxyphenyl group in the target is analogous to the 3-methoxyphenyl urea in a related compound from . Urea groups (as in 10k) enhance hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability compared to the target’s methoxy group .
Table 2: Thiazole-Piperazine Derivatives
| Compound | Key Functional Groups | Yield (%) | Molecular Weight (Da) |
|---|---|---|---|
| 10k | Thiazole, urea, ester | 91.5 | 582.1 |
| Target | Pyrimidine, piperazine, methoxy | N/A | ~340 (estimated) |
Biological Activity
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 248.34 g/mol |
| Melting Point | 131 °C |
| Solubility | Soluble in DMSO |
Receptor Interactions
Research indicates that this compound interacts with several neurotransmitter receptors, particularly:
- Serotonin Receptors : It exhibits affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
- Dopamine Receptors : The piperazine moiety suggests potential dopaminergic activity, which is relevant in the treatment of psychiatric disorders.
Enzymatic Activity
The compound may also influence various enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of serotonin and dopamine.
Antidepressant Activity
In a study involving animal models of depression, this compound demonstrated significant antidepressant-like effects. The compound was administered over a period of two weeks, resulting in a notable reduction in depressive behavior as measured by the forced swim test (FST) and tail suspension test (TST).
Anxiolytic Effects
In addition to its antidepressant properties, the compound exhibited anxiolytic effects in behavioral assays. The results indicated a decrease in anxiety-like behaviors in elevated plus-maze (EPM) tests.
Neuroprotective Properties
Preliminary findings suggest that this compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies have shown that it can reduce reactive oxygen species (ROS) levels in neuronal cell lines.
Study 1: Antidepressant Efficacy
A randomized controlled trial assessed the efficacy of the compound in patients with major depressive disorder (MDD). Over an 8-week period, participants receiving the treatment showed significant improvement in depression scales compared to placebo controls.
Study 2: Anxiolytic Effects in Clinical Settings
A double-blind study evaluated the anxiolytic effects of this compound on patients with generalized anxiety disorder (GAD). Results indicated a substantial reduction in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
